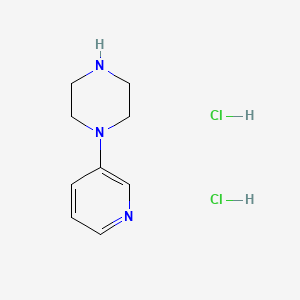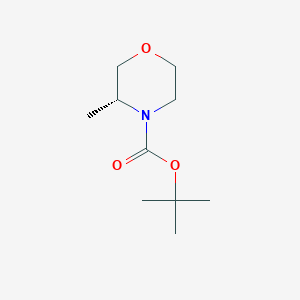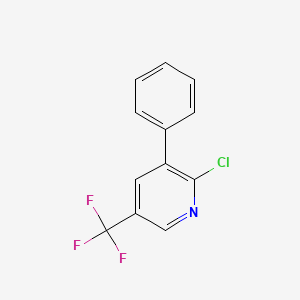
2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine, also known as CTP, is an organic compound used in a variety of scientific research and lab experiments. It is an aromatic heterocyclic compound, with a molecular formula of C9H6ClF3N. CTP is a colorless liquid, with a boiling point of 176 °C, and a melting point of -50 °C. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone. CTP has a wide range of applications in the fields of medicine, chemistry, and biochemistry.
Mécanisme D'action
2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine is used in a variety of laboratory experiments, including the synthesis of various organic compounds. It acts as a catalyst in the synthesis of organic compounds, and its mechanism of action is based on its ability to form a complex with the reactant molecules. This complex then undergoes a nucleophilic attack, resulting in the formation of a new product.
Effets Biochimiques Et Physiologiques
2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine has been studied for its potential biochemical and physiological effects. It has been shown to interact with certain enzymes, such as cytochrome P450, and to affect the activity of certain proteins. It has also been shown to affect the expression of certain genes, and to alter the structure and function of certain proteins. In addition, 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine has been shown to affect the metabolism of certain drugs, and to interact with certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of using 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine is its low toxicity, which makes it safe to use in the laboratory. In addition, it is relatively inexpensive and easy to obtain, and it is highly soluble in organic solvents. However, 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine has some limitations, such as its low reactivity in certain reactions, and its tendency to form complexes with other molecules.
Orientations Futures
The potential applications of 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine are vast, and there are many possible future directions for its use. One possible future direction is the development of new synthetic methods for the synthesis of organic compounds. In addition, 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine could be used to develop new pharmaceuticals, agrochemicals, and dyes. It could also be used to develop new polymers and heterocyclic compounds. Finally, 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine could be used to study the biochemical and physiological effects of various compounds, and to develop new drugs and treatments.
Applications De Recherche Scientifique
2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and isoquinolines. 2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine is also used in the synthesis of various polymers, such as polyurethanes and polyesters.
Propriétés
IUPAC Name |
2-chloro-3-phenyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N/c13-11-10(8-4-2-1-3-5-8)6-9(7-17-11)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVUGKFHWGNTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-phenyl-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



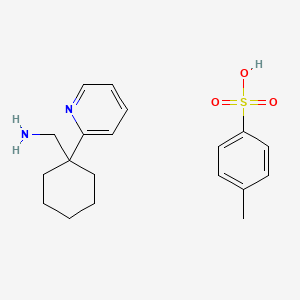
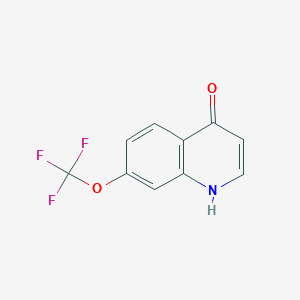
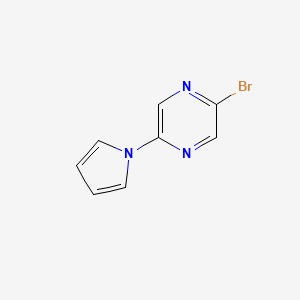
![2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride](/img/structure/B1388508.png)
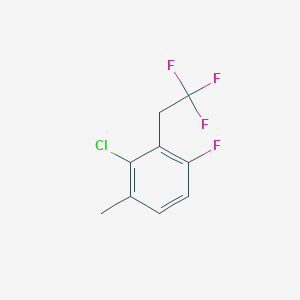
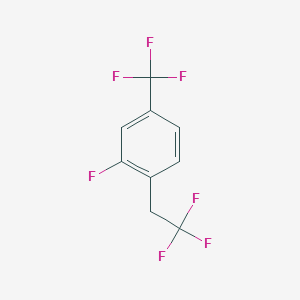
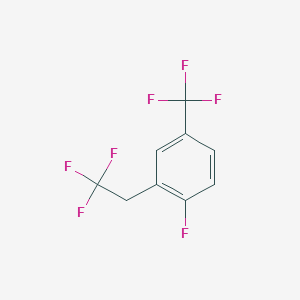
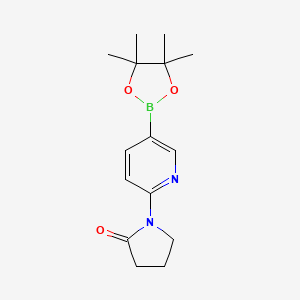
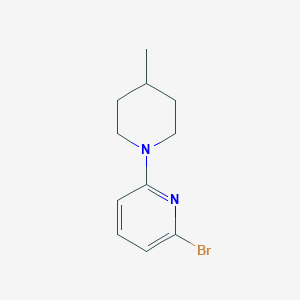
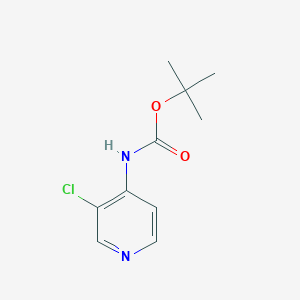
![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1388518.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1388519.png)
